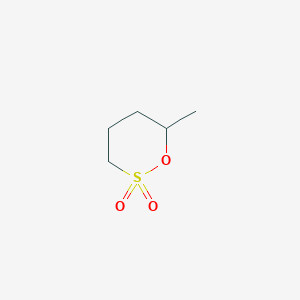![molecular formula C16H17N5S B14170976 2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]- CAS No. 51124-02-8](/img/structure/B14170976.png)
2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]- is a compound belonging to the quinazoline derivatives, which are known for their significant biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]- can be achieved through several methods. One common approach involves the chlorosulfonation of 2,4-quinazolinediamine to afford the 6-sulfonyl chloride, which is then treated with the appropriate amine to produce the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions
2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions may produce reduced quinazoline derivatives .
科学的研究の応用
2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]- has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to 2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]- include other quinazoline derivatives such as:
2,4-Diaminoquinazoline: Known for its antimalarial and antibacterial activities.
4-Aryl-2-trichloromethylquinazoline: Investigated for its antiplasmodial activity.
2,4-Disubstituted thiazoles: Exhibiting a wide range of biological activities, including antibacterial, antifungal, and antitumor effects.
Uniqueness
What sets 2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
51124-02-8 |
|---|---|
分子式 |
C16H17N5S |
分子量 |
311.4 g/mol |
IUPAC名 |
6-[4-(dimethylamino)phenyl]sulfanylquinazoline-2,4-diamine |
InChI |
InChI=1S/C16H17N5S/c1-21(2)10-3-5-11(6-4-10)22-12-7-8-14-13(9-12)15(17)20-16(18)19-14/h3-9H,1-2H3,(H4,17,18,19,20) |
InChIキー |
XBBZMWRNKBGJPJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N=C3N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Phenylethyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B14170894.png)


![1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene](/img/structure/B14170929.png)

![7-(Heptafluoropropyl)-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14170945.png)



![3-[(2-furylmethylene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B14170961.png)



![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14170988.png)
